Dantrolene

Malignant Hyperthermia Muscle Spasticity Skeletal Muscle Relaxant

Dantrolene (F368, CAS 833480-90-3) is a skeletal muscle-specific ryanodine receptor (RyR) antagonist that acts by inhibiting calcium release from the sarcoplasmic reticulum, thereby uncoupling excitation-contraction. It is a hydantoin derivative with well-documented clinical utility as the sole approved pharmacotherapy for malignant hyperthermia (MH) crises, where its intravenous administration reduced MH mortality from 84% to 9%.

Molecular Formula C14H10N4O5
Molecular Weight 314.25 g/mol
CAS No. 833480-90-3
Cat. No. B7826280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDantrolene
CAS833480-90-3
Molecular FormulaC14H10N4O5
Molecular Weight314.25 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/b15-7+
InChIKeyOZOMQRBLCMDCEG-VIZOYTHASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityLow (146 mg/L)
SLIGHTLY SOL IN WATER;  MORE SOL IN ALKALINE SOLN;  ORANGE POWDER /DANTROLENE SODIUM SALT HEMIHEPTAHYDRATE/

Dantrolene (CAS 833480-90-3): Key Pharmacological and Procurement Baseline


Dantrolene (F368, CAS 833480-90-3) is a skeletal muscle-specific ryanodine receptor (RyR) antagonist that acts by inhibiting calcium release from the sarcoplasmic reticulum, thereby uncoupling excitation-contraction [1]. It is a hydantoin derivative with well-documented clinical utility as the sole approved pharmacotherapy for malignant hyperthermia (MH) crises, where its intravenous administration reduced MH mortality from 84% to 9% [2]. Dantrolene also exhibits oral bioavailability of approximately 70% and is used chronically for muscle spasticity [3].

Dantrolene (CAS 833480-90-3) Substitution Risks: Why Potency, Solubility, and Selectivity Profiles Differ


Substitution of dantrolene with other muscle relaxants or RyR antagonists is precluded by clinically meaningful differences in potency, aqueous solubility, and in vivo efficacy that directly impact patient outcomes and research reproducibility. For example, the analog azumolene demonstrates ~30-fold higher water solubility but exhibits half the in vivo potency of dantrolene [1]. Conversely, the novel RyR1-selective inhibitor Cpd1 shows improved solubility and rapid clearance, but lacks the decades of clinical safety data and established regulatory approval that define dantrolene's therapeutic niche [2]. Furthermore, dantrolene's unique dependence on calmodulin for RyR inhibition [3] and its non-competitive antagonism of NMDA receptors [4] are mechanisms not shared by all comparators. These quantitative differences underscore that dantrolene cannot be simply interchanged with in-class analogs without compromising therapeutic efficacy, research validity, or regulatory compliance.

Dantrolene (CAS 833480-90-3) Quantitative Differentiation Evidence: Potency, Solubility, and Selectivity Compared


In Vivo Potency Superiority: Dantrolene Demonstrates 2-Fold Higher In Vivo Muscle Relaxant Potency Compared to Azumolene

In anesthetized, curarized rat gastrocnemius muscle preparations, dantrolene demonstrated approximately twice the in vivo potency of azumolene when administered via intravenous, intraperitoneal, or intraduodenal routes [1]. Both drugs were equipotent in vitro, indicating that the in vivo advantage of dantrolene stems from favorable pharmacokinetic or distribution properties not captured by isolated tissue assays [1].

Malignant Hyperthermia Muscle Spasticity Skeletal Muscle Relaxant

Equipotent In Vitro Inhibition of Caffeine-Induced Contractures: Dantrolene and Azumolene Share IC50 Values in Mouse Skeletal Muscle

In isolated mouse extensor digitorum longus and soleus muscles, dantrolene and azumolene exhibited statistically indistinguishable IC50 values for twitch inhibition, confirming in vitro equipotency [1]. Specifically, dantrolene inhibited extensor digitorum longus twitches with an IC50 of 1.6 ± 0.4 µM and soleus twitches with an IC50 of 3.5 ± 1.2 µM, while azumolene showed IC50 values of 2.8 ± 0.8 µM and 2.4 ± 0.6 µM, respectively [1]. Both compounds at 10 µM significantly inhibited 8 mM caffeine-induced contractures in mouse soleus muscle, and azumolene was equally effective at blocking and reversing caffeine-induced contracture in human malignant hyperthermia-susceptible skeletal muscle in vitro [1].

Malignant Hyperthermia Skeletal Muscle Contracture In Vitro Pharmacology

Intravenous In Vivo Potency: Dantrolene and Azumolene Demonstrate Comparable IC50 Values in Guinea Pig Gastrocnemius Muscle

In anesthetized guinea pigs, intravenous administration of dantrolene and azumolene resulted in dose-dependent decreases in gastrocnemius muscle twitches with nearly identical IC50 values: 1.5 ± 0.2 mg/kg for dantrolene sodium and 1.2 ± 0.1 mg/kg for azumolene [1]. This finding demonstrates that for acute intravenous applications, the two compounds are pharmacodynamically equivalent in this model, despite the 30-fold difference in aqueous solubility favoring azumolene [1].

Malignant Hyperthermia In Vivo Pharmacology Intravenous Administration

Formulation-Dependent Preparation Time Reduction: NPJ5008 Dantrolene Formulation Demonstrates 26-69% Faster Administration vs. Standard Dantrium®

A clinical part-randomized phase 1 study directly compared a novel rapid formulation of intravenous dantrolene (NPJ5008) with the standard Dantrium® formulation in healthy volunteers. The two formulations were bioequivalent, with adjusted geometric mean ratios of NPJ5008 versus Dantrium® of 90.24% for AUC0-last and 90.44% for AUC0-∞, both 90% confidence intervals falling within the 80-125% acceptance interval [1]. Critically, pharmacy and simulation data revealed that every step in preparation and administration was 26% to 69% faster for NPJ5008 compared to Dantrium® [1].

Malignant Hyperthermia Drug Formulation Clinical Pharmacology

Solubility-Limited Bioavailability: Dantrolene Sodium's Poor Aqueous Solubility (8.34 µM) Drives Formulation-Dependent PK Differences

Dantrolene sodium (Da) exhibits very poor aqueous solubility of only 8.34 µM at pH 7.4 and 25°C, which severely limits its oral bioavailability to approximately 70% [1]. In contrast, the inclusion complex Da-HP-β-CD (hydroxypropyl-β-cyclodextrin) markedly improves dissolution, with more than 90% of the drug released within 5 minutes [1]. In vivo pharmacokinetic studies in rats demonstrated that the Da-HP-β-CD complex increased Cmax by 5-fold and AUC0-t by 3-fold compared to unformulated dantrolene sodium [1].

Drug Formulation Bioavailability Pharmacokinetics

RyR2 Inhibition and Calmodulin Dependence: Dantrolene Inhibits Cardiac RyR2 with IC50 of 0.16 µM Only in the Presence of Calmodulin

In single-channel recordings of RyR2 from sheep cardiac muscle, dantrolene inhibited channel activity with an IC50 of 0.16 ± 0.03 µM, but this inhibition required the presence of physiological calmodulin (CaM) at 100 nM [1]. In mouse cardiomyocytes, dantrolene reduced Ca2+ wave frequency with an IC50 of 0.42 ± 0.18 µM (Emax = 47 ± 4%) and wave amplitude with an IC50 of 0.19 ± 0.04 µM (Emax = 66 ± 4%) in the presence of CaM, while having no effect in its absence [1]. This unique CaM-dependence distinguishes dantrolene from other RyR antagonists and explains the historical failure to observe dantrolene inhibition in lipid bilayer assays lacking CaM.

Cardioprotection Ryanodine Receptor Calmodulin

Dantrolene (CAS 833480-90-3) High-Value Application Scenarios: From Emergency Medicine to Neurodegenerative Disease Research


Malignant Hyperthermia Crisis Management and Anesthesia Safety Research

Dantrolene is the only FDA-approved drug for malignant hyperthermia (MH) crises, a life-threatening pharmacogenetic disorder triggered by volatile anesthetics and succinylcholine [1]. Clinical guidelines mandate immediate intravenous administration of dantrolene at 2.0-2.5 mg/kg upon suspicion of MH, and the availability of rapid-formulation dantrolene (e.g., NPJ5008) that reduces preparation time by 26-69% compared to standard Dantrium® can directly improve patient outcomes [2]. Preclinical studies also utilize dantrolene to investigate MH pathophysiology and screen for novel RyR1-targeted therapeutics [3].

Chronic Muscle Spasticity and Neuromuscular Disorder Research

Oral dantrolene is clinically indicated for chronic severe spasticity resulting from upper motor neuron disorders such as spinal cord injury, stroke, cerebral palsy, or multiple sclerosis [1]. Its skeletal muscle-specific relaxant effect, which is 10-fold more potent in skeletal muscle than in arterial smooth muscle, minimizes cardiovascular side effects compared to non-selective muscle relaxants [2]. Researchers investigating muscle spasticity mechanisms or evaluating novel antispasmodics use dantrolene as a reference standard for RyR1-mediated calcium release inhibition.

Neurodegenerative Disease Preclinical Research (Alzheimer's and Huntington's Disease)

Preclinical studies consistently demonstrate that dantrolene at 5 mg/kg exerts neuroprotective effects in transgenic mouse models of Alzheimer's disease and Huntington's disease, reducing neuropathology and restoring cognitive function [1]. These effects are attributed to dantrolene's ability to normalize endoplasmic reticulum calcium dysregulation via RyR inhibition and its non-competitive antagonism of NMDA receptors (IC50 58.4 µM against [3H]MK-801 binding) [2]. Dantrolene serves as a critical tool compound for investigating the role of intracellular calcium homeostasis in neurodegeneration and for validating RyR as a therapeutic target in these disorders.

Cardiac Arrhythmia and Heart Failure Research

Dantrolene inhibits RyR2 with an IC50 of 0.16 µM in the presence of calmodulin and reduces Ca2+ wave frequency and amplitude in cardiomyocytes [1]. At 0.3 µM, dantrolene binds to domain 601-620 of RyR2 and corrects defective inter-domain interactions in failing hearts, inhibiting spontaneous Ca2+ leak and improving cardiomyocyte function [2]. This unique cardioprotective profile, dependent on calmodulin, positions dantrolene as a valuable pharmacological probe for studying RyR2-mediated arrhythmogenesis and for evaluating novel RyR2-targeted therapies in preclinical models of heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).

Quote Request

Request a Quote for Dantrolene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.